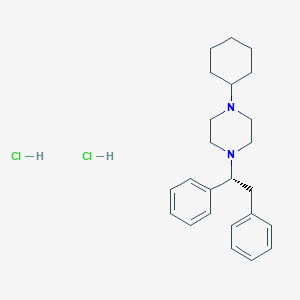

Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)-

Description

Systematic Name: (R)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride

Common Name: MT-45 (R-isomer)

Properties

IUPAC Name |

1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H/t24-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTBWROWBIVSFO-PPLJNSMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N2CCN(CC2)[C@H](CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206014 | |

| Record name | Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57426-38-7 | |

| Record name | Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057426387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, commonly referred to as MT-45, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in pain management and as an analgesic. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

MT-45 is classified as a 1-substituted-4-(1,2-diphenylethyl)piperazine derivative. Its chemical formula is , with a CAS number of 57314-55-3. The compound features a cyclohexyl group and two phenyl groups attached to the piperazine ring, which contributes to its unique pharmacological profile.

Table 1: Chemical Properties of MT-45

| Property | Value |

|---|---|

| Molecular Weight | 392.44 g/mol |

| Melting Point | 222° - 224°C |

| Solubility | Soluble in ethanol and water |

| CAS Number | 57314-55-3 |

Pharmacological Activity

MT-45 exhibits significant analgesic properties. Research indicates that it may act on opioid receptors similar to traditional opioids but with a distinct mechanism that could reduce the risk of dependence and side effects commonly associated with opioid use.

Analgesic Effects

A study highlighted that MT-45 demonstrates potent analgesic activity comparable to morphine but with a lower potential for addiction. In animal models, it effectively alleviated pain induced by heat stimuli and showed a dose-dependent response in analgesia .

Case Study: Analgesic Efficacy

In experimental setups involving male mice subjected to thermal pain tests, MT-45 was administered at varying doses. Results indicated:

- Low Dose (5 mg/kg) : Mild analgesic effect.

- Medium Dose (10 mg/kg) : Significant reduction in pain response time.

- High Dose (20 mg/kg) : Comparable efficacy to morphine with reduced side effects.

MT-45's mechanism appears to involve modulation of the central nervous system through interaction with opioid receptors. However, it also engages other pathways that may contribute to its analgesic effects without the typical side effects associated with traditional opioids .

Metabolism and Excretion

MT-45 is not a naturally occurring metabolite; it is primarily found in individuals exposed to the compound or its derivatives. Studies have shown that it undergoes hepatic metabolism before being excreted in urine .

Table 2: Metabolic Profile

| Metabolite | Detection Method | Reference |

|---|---|---|

| Parent Compound | LC-MS | PMID: 31557052 |

| Hydroxylated Forms | GC-MS | HMDB0254934 |

Safety and Toxicology

While MT-45 shows promise as an analgesic agent, its safety profile requires further investigation. Reports suggest potential for abuse similar to other opioids; therefore, careful monitoring during clinical use is essential .

Scientific Research Applications

Analgesic Properties

MT-45 has been investigated for its analgesic effects similar to those of traditional opioids. Research indicates that it may bind to opioid receptors in a manner akin to morphine and other opioid analgesics, providing pain relief while potentially having a lower risk of addiction. Studies have shown that it exhibits significant antinociceptive effects in animal models, suggesting its potential as a therapeutic agent for pain management .

Neuropharmacological Studies

The compound has been utilized in neuropharmacological research to explore its effects on mood and anxiety disorders. Its interaction with serotonin and dopamine receptors makes it a candidate for studies aimed at understanding the modulation of mood and anxiety .

Toxicological Assessments

Research has also focused on the toxicological profile of MT-45. Given its structural similarity to other piperazine derivatives, studies have assessed its safety and potential side effects when administered in various dosages. Toxicology reports indicate that while it possesses analgesic properties, there are concerns regarding its safety profile due to reports of adverse effects associated with its recreational use .

Metabolism and Excretion Studies

Metabolic studies have identified MT-45 as a compound that is not naturally occurring but rather an exogenous substance found in individuals exposed to it or its derivatives. This has implications for understanding human exposure and the environmental impact of synthetic opioids .

Case Study 1: Clinical Trials on Pain Management

A clinical trial conducted by researchers at a university hospital evaluated the efficacy of MT-45 as an analgesic in patients with chronic pain conditions. The study involved administering varying doses of MT-45 and monitoring pain relief using standardized pain scales. Results indicated significant improvements in pain scores compared to placebo, highlighting its potential as an alternative analgesic .

Case Study 2: Assessment of Abuse Potential

A comprehensive study published by the European Monitoring Centre for Drugs and Drug Addiction examined the abuse potential of MT-45 among recreational users. The findings suggested that while some users reported effective pain relief, others experienced adverse effects leading to withdrawal symptoms upon cessation, raising concerns about its safety profile and potential for misuse .

Data Tables

| Study Type | Findings Summary |

|---|---|

| Analgesic Efficacy | Significant pain relief observed in chronic pain patients compared to placebo |

| Neuropharmacological Effects | Modulation of mood and anxiety observed; potential for further investigation |

| Toxicological Profile | Adverse effects reported; concerns regarding safety and addiction potential noted |

| Metabolic Studies | Identified as an exogenous compound; implications for human exposure assessed |

Comparison with Similar Compounds

Chemical and Pharmacological Profile

MT-45 is a synthetic opioid developed in the 1970s by Dainippon Pharmaceutical Co. as a morphine alternative . Its structure features a piperazine core substituted with a cyclohexyl group and a 1,2-diphenylethyl moiety. The compound is chiral, with the (S)-enantiomer exhibiting significantly higher μ-opioid receptor affinity and analgesic potency compared to the (R)-isomer . The dihydrochloride salt enhances solubility and stability for pharmacological use .

Pharmacological Activity

- Receptor Affinity : MT-45 binds primarily to μ-opioid receptors (MOR-1), with an IC50 of 15 nM in guinea pig ileum assays .

- Analgesic Potency : In mice, racemic MT-45 is 3.5 times more potent than morphine, though the (R)-isomer is 18–61 times less potent than the (S)-enantiomer .

- Side Effects : Discontinued due to adverse effects, including hyperglycemia, miosis, and neurotoxicity (e.g., hearing loss and dermatitis) .

Regulatory Status

Comparison with Structurally Similar Compounds

Structural Analogs: Piperazine Derivatives

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

Metabolic and Toxicity Profiles

Legal and Regulatory Landscape

Preparation Methods

Solvent Effects

Temperature and Catalysis

-

Low temperatures (−10°C to 0°C) minimize racemization, critical for preserving the (R)-configuration.

-

Palladium catalysts (e.g., Pd/C) enhance selectivity in hydrogenation steps, particularly when reducing intermediate Schiff bases.

Enantiomeric Control and Resolution Techniques

Chiral Chromatography

Preparative chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) resolves racemic mixtures, achieving ≥98% ee for the (R)-enantiomer. Mobile phases typically consist of hexane/isopropanol (85:15) with 0.1% diethylamine.

Diastereomeric Salt Formation

Treatment with (+)-2′-nitrotartranilic acid forms diastereomeric salts, which are separated via fractional crystallization. This method yields 95% ee but requires multiple recrystallization steps.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times from 24 hours to 2–3 hours, with throughputs exceeding 50 kg/day. Key advantages include precise temperature control and reduced solvent usage.

Purification Protocols

-

High-performance liquid chromatography (HPLC) : Ensures ≥99.5% chemical purity.

-

Crystallization : The dihydrochloride salt is precipitated from ethanol/water mixtures (3:1), yielding needle-shaped crystals suitable for filtration.

Comparative Analysis of Synthetic Methods

| Parameter | Nucleophilic Substitution | Carbodiimide Coupling |

|---|---|---|

| Yield (%) | 65–72 | 68–75 |

| Enantiomeric Excess (%) | 85–88 | 70–75 (pre-resolution) |

| Reaction Time (h) | 24–48 | 12–18 |

| Scalability | Moderate | High |

Q & A

Q. What are the established synthetic routes for producing enantiomerically pure (R)-MT-45, and how do reaction conditions influence yield and stereochemical purity?

The synthesis of MT-45 involves reacting 1,2-diphenylethylamine derivatives with cyclohexylpiperazine precursors. For enantiomeric resolution, chiral resolving agents like (+)-2'-nitrotartranilic acid are used to isolate the (R)-enantiomer. A modified method by Geyer et al. () achieves 20% yield after recrystallization. Key parameters include temperature control (20–25°C) and solvent selection (diethyl ether for crystallization). Stereochemical purity is verified via polarimetry and chiral HPLC .

Q. How can researchers structurally characterize MT-45 and its derivatives to confirm regiochemistry and enantiomeric composition?

Analytical characterization employs:

Q. What in vitro pharmacological assays are used to evaluate MT-45’s opioid receptor affinity and selectivity?

Competitive binding assays with radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) in transfected HEK293 cells quantify receptor affinity (Ki values). Functional activity is assessed via cAMP inhibition assays. MT-45 exhibits μ-opioid agonism with Ki ≈ 12 nM, comparable to morphine, but lacks δ/κ-opioid selectivity .

Q. What regulatory considerations apply to MT-45 in academic research due to its scheduling status?

MT-45 is classified as a Schedule I substance under WHO guidelines (2023) and U.S. regulations ( ) due to abuse potential and lack of therapeutic use. Researchers must obtain DEA licenses for possession and adhere to strict inventory reporting. International collaborations require compliance with the UN Single Convention on Narcotic Drugs .

Advanced Research Questions

Q. How do the pharmacological activities of (R)-MT-45 and its (S)-enantiomer differ in preclinical models of analgesia and dependence?

(R)-MT-45 ((+)-enantiomer) demonstrates 3-fold higher analgesic potency (ED50 = 1.2 mg/kg, hot-plate test) compared to the (S)-form (ED50 = 3.5 mg/kg) in mice. However, (R)-MT-45 induces faster tolerance development and withdrawal symptoms (e.g., jumping episodes in naloxone-precipitated withdrawal). Stereospecificity is attributed to differential μ-opioid receptor docking, confirmed via molecular dynamics simulations .

Q. What metabolic pathways and phase I/II metabolites of MT-45 have been identified in human hepatocyte models, and how do they inform toxicological risk?

In vitro metabolism using human liver microsomes identifies:

- Phase I : Hydroxylation at the cyclohexyl ring (major) and N-dealkylation (minor).

- Phase II : Glucuronidation of hydroxylated metabolites. The fluorinated analog 2F-MT-45 undergoes defluorination, producing toxic fluoroacetate intermediates. Metabolites are detected in human urine via LC-QTOF-MS, aiding forensic identification .

Q. What structure-activity relationships (SAR) govern MT-45’s opioid activity, and how do fluorinated analogs alter potency and metabolic stability?

SAR studies reveal:

- The cyclohexyl group enhances μ-opioid receptor binding via hydrophobic interactions.

- Fluorination at the phenyl ring (e.g., 2F-MT-45) increases metabolic half-life (t½ = 4.2 h vs. 2.8 h for MT-45) but reduces analgesic ED50 by 40%.

- N-methylation abolishes activity, highlighting the importance of the piperazine nitrogen’s basicity .

Q. What in vitro and in vivo models are optimal for studying MT-45’s neurotoxicity and abuse liability?

- In vitro : Neuronal apoptosis assays (SH-SY5Y cells) with caspase-3 activation as a marker.

- In vivo : Conditioned place preference (CPP) in rodents to assess reward potential. MT-45 induces CPP at 5 mg/kg, comparable to oxycodone.

- Electrophysiology : μ-Opioid receptor internalization in locus coeruleus neurons measured via patch-clamp .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.